![molecular formula C24H30N2O4 B1194658 Trimipramine maleate CAS No. 521-78-8](/img/structure/B1194658.png)
Trimipramine maleate
Overview
Description
Synthesis Analysis
Trimipramine maleate's synthesis involves complex chemical reactions, reflecting its intricate molecular structure. The maleate salt of trimipramine crystallizes with distinct cation-anion pairs, showcasing the chemical intricacy at play during its formation. These processes underscore the compound's unique chemical profile and the meticulous conditions required for its synthesis, emphasizing the tailored approach needed to produce this pharmaceutical compound.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a tricyclic core with a side chain that significantly influences its pharmacological profile. Studies have shown that the trimipramine cation features a seven-membered azepine ring with two fused benzene rings, which are crucial for its antidepressant effects. This structure facilitates various intermolecular and intramolecular interactions, contributing to the compound's chemical stability and biological activity.
Chemical Reactions and Properties
This compound undergoes several chemical reactions, including protonation and interaction with nucleophiles, which have been studied through techniques like cyclic voltammetry and controlled-potential coulometry electrolysis. These reactions not only reveal the compound's reactivity but also its potential to form new derivatives with varying pharmacological properties. The compound's interaction with other chemicals, such as barbituric acid derivatives, further illustrates its chemical versatility and the possibility of synthesizing new compounds with enhanced or targeted therapeutic effects.
Physical Properties Analysis
The physical properties of this compound, including its solubility, density, and viscosity in aqueous solutions, have been extensively studied. These properties are crucial for formulating the drug in various pharmaceutical preparations, affecting its bioavailability and therapeutic efficacy. Volumetric and viscometric studies provide insights into how the compound behaves in different environments, influencing its handling and administration as a medication.
Chemical Properties Analysis
This compound's chemical properties, such as its thermal decomposition behavior, biodegradability, and interaction with other substances, highlight its stability and environmental impact. Kinetic and thermodynamic parameters of its decomposition provide valuable information on its stability and safe handling. Additionally, its biodegradability and potential environmental effects underscore the importance of assessing the ecological impact of pharmaceutical compounds.
- Protonation of trimipramine salts and their NMR spectroscopic analysis (Somashekar et al., 2005)
- Molecular structure analysis through crystallography (Jasinski et al., 2010)
- Spectrometric analysis in pharmaceutical preparation (Al-badr & Ibrahim, 1979)
- NMR studies on molecular flexibility (Wilson et al., 1995)
- Kinetics and thermodynamics of thermal decomposition (Abu-Eittah & Kamel, 2003)
Scientific Research Applications
Pharmaceutical Analysis : A study described a method for assaying Trimipramine maleate using the pmr technique, highlighting its precision, accuracy, and utility in identifying and assessing the purity of the drug (Al-badr & Ibrahim, 1979).
Molecular Dynamics : Investigations into the solution conformations and dynamics of this compound were conducted using 1H and 13C NMR spectroscopy, focusing on the non-equivalence of the N-methyl groups in the drug's aliphatic side-chain (Wilson, Munro, & Craik, 1995).
Protonation Studies : Research using 1H, 13C, and 15N NMR spectroscopy at natural abundance studied the protonation of Trimipramine with different acids. The study compared the effect of counter ions on the protonation under various conditions (Somashekar, Nagana Gowda, Ramesha, & Khetrapal, 2005).
Density and Viscosity Studies : The density and viscosity of aqueous solutions of this compound were measured, and calculations were made for apparent molar volume and other thermodynamic properties (Iqbal & Chaudhry, 2009).
Clinical Trials on Sleep and Hormone Secretion : A clinical trial compared the effects of Trimipramine and Imipramine on sleep EEG and nocturnal hormone secretion in patients with major depression, finding that Trimipramine enhanced REM sleep and slow wave sleep (Sonntag et al., 1996).
Effects on Nocturnal Scratching in Atopic Eczema : A double-blind trial assessed the effects of Trimipramine on nocturnal scratching in patients with atopic eczema, showing a reduction in overall scratching during the night (Savin, Paterson, Adam, & Oswald, 1979).
Interactions with Monoamine Oxidase Inhibitors : A study explored the effects of Trimipramine in rabbits treated with a monoamine oxidase inhibitor, contributing to understanding drug interactions and toxic reactions (Loveless & Maxwell, 1965).
Mechanism of Action in Depression Treatment : Research investigated Trimipramine's effects on the central noradrenergic system, showing its unique action compared to typical antidepressants (Hauser, Olpe, & Jones, 1985).
Crystal Structure Analysis : A study detailed the crystal structure of this compound, providing insights into its molecular configuration (Jasinski, Butcher, Hakim Al-arique, Yathirajan, & Narayana, 2010).
Treatment of Primary Insomnia : A double-blind controlled study examined the effectiveness of Trimipramine in treating primary insomnia, highlighting its influence on sleep efficiency and REM sleep (Riemann et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Trimipramine maleate primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2) which are expressed in the brain . These transporters play a crucial role in the regulation of neurotransmitters, which are key to transmitting signals in the brain.
Mode of Action
This compound acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . Unlike other tricyclic antidepressants, trimipramine was shown to cause only very weak inhibition of neuronal reuptake of the monoamines noradrenaline (NA) and serotonin (5-HT) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modulation of neurotransmitter levels in the brain. By inhibiting the reuptake of norepinephrine and serotonin, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signal transmission . It is thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract, reaching peak levels in about 2 hours . It is metabolized in the liver and excreted in urine and feces . The bioavailability of this compound is reported to be 41% , and it has a protein binding capacity of 94.9% .
Result of Action
The molecular and cellular effects of this compound’s action result in its antidepressant and anxiolytic effects . By increasing the levels of norepinephrine and serotonin, this compound can help to alleviate symptoms of depression . Additionally, it has an anxiety-reducing sedative component to its action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, health status, and the presence of other medications . Furthermore, it is known that tricyclic antidepressants like this compound can accumulate in the brain (up to tenfold), which may enhance their therapeutic effects .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
739-71-9 (Parent) | |
Record name | Trimipramine maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045315 | |
Record name | Trimipramine hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732627 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
521-78-8, 138283-60-0, 138283-61-1 | |
Record name | Trimipramine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimipramine maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimipramine hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimipramine hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMIPRAMINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE MALEATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.